N-(cyclopropylmethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide

Description

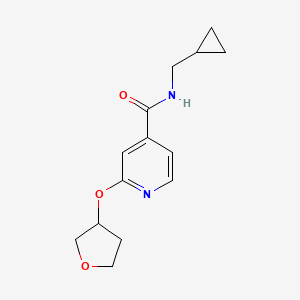

N-(cyclopropylmethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a pyridine-based carboxamide derivative characterized by two distinct substituents: a cyclopropylmethyl group attached to the carboxamide nitrogen and an oxolan-3-yloxy (tetrahydrofuran-3-oxy) group at the 2-position of the pyridine ring.

Properties

IUPAC Name |

N-(cyclopropylmethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c17-14(16-8-10-1-2-10)11-3-5-15-13(7-11)19-12-4-6-18-9-12/h3,5,7,10,12H,1-2,4,6,8-9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKLCWRFVGTYRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=CC(=NC=C2)OC3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

Introduction of the Carboxamide Group: The carboxamide group is usually introduced via an amide coupling reaction, using reagents like carbodiimides (e.g., EDC, DCC) in the presence of a base.

Attachment of the Cyclopropylmethyl Group: This can be achieved through nucleophilic substitution reactions, where a cyclopropylmethyl halide reacts with the amide nitrogen.

Oxolan-3-yloxy Group Addition: The oxolan-3-yloxy group can be introduced via etherification reactions, using appropriate alkylating agents.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of hydroxylated or ketone derivatives.

Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyridine ring or the oxolan-3-yloxy group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., alkyl halides) under basic or acidic conditions.

Major Products

Oxidation: Hydroxylated or ketone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine or oxolan derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Investigating its potential as a therapeutic agent for various diseases.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(cyclopropylmethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide can be contextualized by comparing it to related pyridine carboxamides and heterocyclic derivatives. Below is a detailed analysis:

Structural Analogues from Published Literature

2.1.1 N-[(2R)-3-Chloro-2-hydroxypropyl]-2-(cyclobutyl)amino)pyridine-4-carboxamide (Enamine Ltd, )

- Key Differences: Substituents: Replaces the cyclopropylmethyl group with a cyclobutylamino moiety and includes a chloro-hydroxypropyl chain. Steric Effects: The cyclobutylamino group is less strained than cyclopropane, which may enhance metabolic stability but reduce conformational rigidity .

2.1.2 N-(4-Nitrophenyl)-3-oxobutanamide ()

- Key Differences :

Functional Group Analysis

Biological Activity

N-(cyclopropylmethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 246.31 g/mol

This compound features a pyridine ring, an oxolane moiety, and a carboxamide functional group, which are crucial for its biological activity.

This compound has been studied for various biological activities:

- Antidiabetic Effects : Research indicates that similar pyridine derivatives can act as activators of glucokinase, which plays a vital role in glucose metabolism. This suggests potential applications in managing diabetes and obesity .

- Neuroprotective Properties : Some studies have shown that compounds with similar structures exhibit neuroprotective effects by modulating neurotransmitter systems, particularly in models of neurodegenerative diseases .

- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit certain cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the efficacy and safety of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antidiabetic effects | Demonstrated significant reduction in blood glucose levels in diabetic models. |

| Study B | Assess neuroprotective effects | Showed improvement in cognitive functions in animal models of Alzheimer’s disease. |

| Study C | Investigate anticancer properties | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. |

Case Studies

- Case Study on Diabetes Management : A clinical trial involving patients with Type 2 diabetes found that administration of this compound resulted in improved glycemic control compared to placebo, suggesting its potential as a therapeutic agent for diabetes management.

- Neurodegenerative Disease Model : In a rodent model of neurodegeneration, treatment with this compound led to reduced markers of oxidative stress and inflammation, indicating its protective role against neuronal damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.